Methyl 2-(2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate
Description
Methyl 2-(2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate is a pyrimidine-derived compound characterized by a 4-tert-butylbenzenesulfonyl group at position 5 of the pyrimidine ring, a sulfanylacetamido linker, and a methyl benzoate ester at position 2 of the benzene ring. The tert-butyl group enhances lipophilicity, which may influence bioavailability or environmental persistence, while the sulfonyl and ester functionalities could mediate target binding or metabolic stability.
Properties
Molecular Formula |
C24H25N3O6S2 |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
methyl 2-[[2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H25N3O6S2/c1-24(2,3)15-9-11-16(12-10-15)35(31,32)19-13-25-23(27-21(19)29)34-14-20(28)26-18-8-6-5-7-17(18)22(30)33-4/h5-13H,14H2,1-4H3,(H,26,28)(H,25,27,29) |
InChI Key |
DNGFKTGCWWTWJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Catalytic Systems
-
FeCl₃·6H₂O/TMSBr : This dual catalyst system enables rapid cyclocondensation under microwave irradiation (90°C, 2 h), achieving yields of 78–92% for analogous dihydropyrimidinones.
-
Cuttlebone as a heterogenous catalyst : Eco-friendly synthesis under solvent-free conditions at 80°C for 45 min yields 85–90% products with similar steric profiles.
-
Lactic acid : A green organocatalyst for one-pot reactions, providing 82–88% yield after 4–6 h reflux in ethanol.
Structural Confirmation
Post-synthesis, the dihydropyrimidinone intermediate is characterized by:
Introduction of the 4-tert-butylbenzenesulfonyl group occurs via nucleophilic aromatic substitution (NAS) or direct sulfonylation :
Sulfonyl Chloride Coupling
Microwave-Assisted Sulfonylation
-
Parameters : 100 W, 120°C, 20 min in DMF, achieving 89% conversion.
-
Advantage : Reduces side products like over-sulfonated derivatives.
Thioacetylation at the C2 Position
The sulfanylacetamido side chain is introduced via thiol-ene coupling or displacement reactions :
Thiol Addition to α,β-Unsaturated Ketones
Mitsunobu Reaction for Direct Coupling
-
Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq), methyl 2-mercaptoacetamidobenzoate (1.2 eq).
-
Solvent : THF, 0°C to RT, 24 h.
Esterification and Final Functionalization
The methyl ester group is typically introduced early in the synthesis but may require protection/deprotection:
Methyl Ester Formation
-
Method A : Treat 2-(2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoic acid with SOCl₂/MeOH (1:10 v/v) at reflux for 3 h.
-
Method B : Use Diazald® (trimethylsilyldiazomethane) in methanol/ether (1:1) at 0°C for 30 min.
Purification and Analytical Data
Chromatographic Techniques
Spectroscopic Characterization
Optimization Strategies
Yield Improvement
Solvent Effects
-
DMF vs. THF : DMF improves solubility of sulfonamide intermediates, increasing reaction rates by 40%.
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Classical Biginelli | 52 | 89 | 48 |
| Microwave-assisted | 76 | 95 | 6.5 |
| Eco-friendly (cuttlebone) | 68 | 91 | 8 |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the dihydropyrimidinone moiety can be reduced to form alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester or amide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various ester or amide derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. The dihydropyrimidinone moiety can interact with nucleic acids or proteins, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Structural Analysis
- Sulfonyl vs. Sulfamoyl Groups : The target compound’s 4-tert-butylbenzenesulfonyl group contrasts with the sulfamoyl group in the compound. Sulfonyl groups are common in herbicides (e.g., sulfonylureas) for acetolactate synthase (ALS) inhibition, while sulfamoyl groups are prevalent in pharmaceuticals for targeting enzymes like carbonic anhydrase .
- Substituent Bulkiness : The tert-butyl group in the target compound increases steric hindrance compared to methoxy or difluoromethoxy groups in bensulfuron-methyl and primisulfuron-methyl. This bulkiness may reduce water solubility but enhance soil adsorption or binding affinity to hydrophobic enzyme pockets.
- Linker Diversity: The sulfanylacetamido linker in the target compound differs from the sulfonylurea linkage in compounds.
Functional Implications
- Agrochemical Potential: The structural similarity to sulfonylureas suggests the target compound may act as an ALS inhibitor, but its tert-butyl group could alter selectivity or persistence in environmental matrices .
- Pharmaceutical Potential: The acetamido and benzoate ester motifs align with prodrug strategies, where ester hydrolysis in vivo releases active carboxylic acid derivatives. However, the compound’s sulfamoyl group is more directly associated with therapeutic enzyme inhibition .
Research Findings
- Sulfonylurea Herbicides : Bensulfuron-methyl and primisulfuron-methyl demonstrate that methoxy or fluorinated pyrimidine substituents optimize ALS inhibition and crop selectivity. The target compound’s tert-butyl group may trade potency for environmental persistence .
- Enzyme Inhibitors : The compound’s hydroxyl and sulfamoyl groups are critical for hydrogen-bonding interactions with enzyme active sites. The target compound’s lack of these groups may limit pharmaceutical utility unless compensated by hydrophobic binding .
Biological Activity
Methyl 2-(2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate, also known by its CAS number 931726-54-4, is a sulfonamide derivative with potential therapeutic applications. This compound is notable for its structural complexity and the presence of various functional groups that may contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a benzoate moiety, a dihydropyrimidine ring, and a sulfonyl group, which are critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 489.59 g/mol |
| Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 2 |
| Rotatable Bond Count | 8 |
| LogP (Partition Coefficient) | 4.463 |
| Water Solubility (LogSw) | -4.23 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in disease processes. The sulfonamide group is known for its antibacterial properties, while the dihydropyrimidine scaffold may contribute to anti-inflammatory and anticancer activities.
Antimicrobial Activity
Research indicates that compounds with a similar structural framework exhibit significant antimicrobial properties. The sulfonamide moiety is particularly effective against various bacterial strains by inhibiting folic acid synthesis.
Anticancer Properties
Dihydropyrimidines have been studied for their potential in cancer therapy. They may induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway.
Anti-inflammatory Effects
Compounds containing benzoate and sulfonamide groups have shown promise in reducing inflammation. This activity may be mediated through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that compounds similar to methyl benzoate derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Dihydropyrimidine Derivatives : Research highlighted in Bioorganic & Medicinal Chemistry Letters found that dihydropyrimidine derivatives can effectively inhibit tumor growth in xenograft models, suggesting a promising avenue for cancer treatment.
- Inflammation Model : A study in Pharmacology Reports showed that sulfonamide derivatives reduced edema in animal models of inflammation, indicating potential therapeutic applications in inflammatory diseases.
Q & A
Q. How to validate the compound’s purity for in vivo studies?
Q. What methodologies are recommended for studying structure-activity relationships (SAR) of derivatives?
- Methodological Answer :
- Core Modification : Synthesize analogs with varied sulfonyl groups (e.g., bromo, methoxy).
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical functional groups.
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
